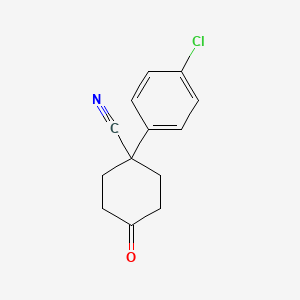
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Descripción general
Descripción
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile, also known as Clomiphene Citrate, is a synthetic non-steroidal drug that is used in the treatment of infertility in women. It is a selective estrogen receptor modulator (SERM) that works by blocking the negative feedback mechanism of estrogen on the hypothalamus, thereby increasing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This leads to ovulation and subsequently improves fertility in women.
Mecanismo De Acción
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate works by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovaries. This leads to a decrease in the negative feedback effect of estrogen on the hypothalamus, resulting in an increase in the secretion of FSH and LH from the pituitary gland. This, in turn, stimulates ovulation and improves fertility in women.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to increase the levels of FSH and LH in the blood, leading to ovulation in women. It also increases the levels of testosterone in men, which can improve sperm count and motility. In addition, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to have antiestrogenic effects on breast tissue, making it useful in the treatment of breast cancer and gynecomastia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate is a widely used and well-studied drug that has many advantages in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate also has some limitations in laboratory experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain consistent levels in the blood. In addition, it can have off-target effects on other estrogen receptors, leading to potential confounding effects in experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate. One area of interest is the potential use of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate in the treatment of male infertility, as it has been shown to increase testosterone levels in men. Another area of interest is the neuroprotective effects of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate, which could have important implications for the treatment of stroke and traumatic brain injury. Finally, there is ongoing research into the potential use of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate in the treatment of breast cancer and gynecomastia.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been extensively studied for its clinical applications in the treatment of infertility in women. It has also been investigated for its potential use in the treatment of male infertility, breast cancer, and gynecomastia. In addition, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNXKPRXMYQSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481476 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
25115-75-7 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)
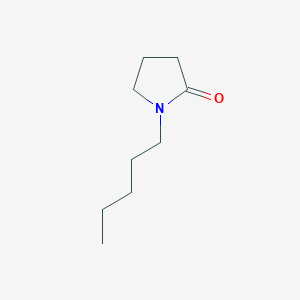
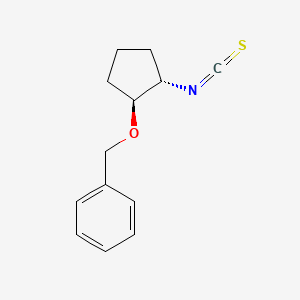
![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)
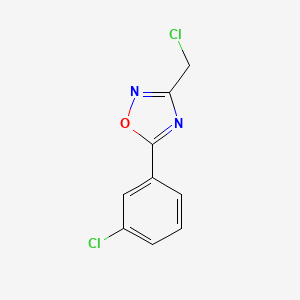


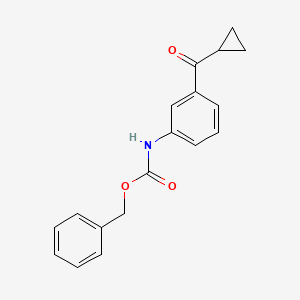

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

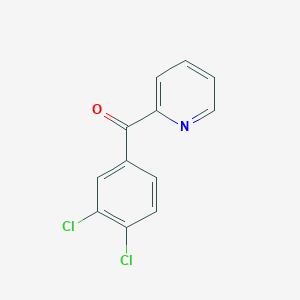
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)